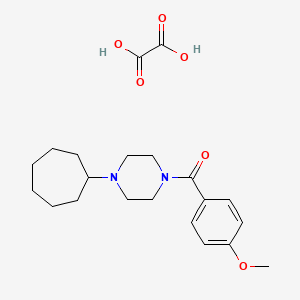![molecular formula C19H19FN2O5S B4014169 Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate](/img/structure/B4014169.png)
Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate
Vue d'ensemble
Description
Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzenesulfonyl group and a tetrahydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate typically involves multiple steps One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with a tetrahydroisoquinoline derivative under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Applications De Recherche Scientifique
Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Methyl 2-{[2-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetate involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The tetrahydroisoquinoline moiety may also play a role in binding to specific sites within biological systems, contributing to the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-fluorobenzenesulfonyl)acetate: This compound shares the fluorobenzenesulfonyl group but lacks the tetrahydroisoquinoline moiety.
2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline: This compound includes the tetrahydroisoquinoline moiety but does not have the formamido group or ester functionality.
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
methyl 2-[[2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5S/c1-27-18(23)11-21-19(24)17-10-13-4-2-3-5-14(13)12-22(17)28(25,26)16-8-6-15(20)7-9-16/h2-9,17H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMGWQYTTCTBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}butanamide](/img/structure/B4014098.png)
![N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4014104.png)

![ETHYL 5-HYDROXY-2-METHYL-1-[3-(4-NITROANILINO)PROPYL]-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4014110.png)


![2-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]nicotinamide](/img/structure/B4014131.png)
![N-phenyl-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-amine](/img/structure/B4014137.png)
![N-allyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4014145.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4014152.png)


![2-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-BUTYLPHENYL)-4,4-DIMETHYL-6-OXOCYCLOHEX-1-ENE-1-CARBOTHIOAMIDE](/img/structure/B4014179.png)
